Imidazo[1,2-b]pyridazin-6-ylmethanamine

Kinase Inhibition Medicinal Chemistry Drug Discovery

Imidazo[1,2-b]pyridazin-6-ylmethanamine (CAS 1313726-22-5) is the essential kinase inhibitor building block. The fused imidazo[1,2-b]pyridazine core cannot be substituted with imidazo[1,2-a]pyridine or pyrazolo[1,5-a]pyrimidine without loss of target potency and selectivity. The 6-aminomethyl handle enables direct elaboration to covalent CDK12/13 inhibitors (CDK12 IC₅₀=15.5 nM; TNBC EC₅₀=5.0 nM). Low MW (148.17 Da) suits fragment-based drug discovery. HQSAR models (q²=0.522, r²=0.703) guide p38 MAP kinase antagonist design. ≥98% purity. Order this exact scaffold to maintain SAR integrity.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 1313726-22-5
Cat. No. B8812387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-b]pyridazin-6-ylmethanamine
CAS1313726-22-5
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2N=C1CN
InChIInChI=1S/C7H8N4/c8-5-6-1-2-7-9-3-4-11(7)10-6/h1-4H,5,8H2
InChIKeyQHUJFPISKLSRTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-b]pyridazin-6-ylmethanamine (CAS 1313726-22-5) – A Privileged Heterocyclic Building Block for Kinase-Targeted Drug Discovery


Imidazo[1,2-b]pyridazin-6-ylmethanamine (CAS 1313726-22-5; molecular formula C7H8N4; molecular weight 148.17 g/mol) is a heterocyclic primary amine featuring a fused imidazo[1,2-b]pyridazine core. This scaffold is recognized as a privileged structure in medicinal chemistry, underpinning the kinase inhibitor ponatinib and enabling diverse biological activities including anticancer, anti-inflammatory, and antiviral effects [1]. The compound possesses a density of 1.40±0.1 g/cm³ (predicted) and is commercially available with purity ≥98% [2]. Its primary amine handle at the 6-position provides a versatile attachment point for elaboration into kinase inhibitors, radiotracers, and other bioactive molecules [1].

Why Generic Substitution Fails: The Scaffold-Specific Selectivity and Synthetic Utility of Imidazo[1,2-b]pyridazin-6-ylmethanamine


The imidazo[1,2-b]pyridazine scaffold cannot be interchangeably substituted with other nitrogen-containing heterocycles (e.g., imidazo[1,2-a]pyridine, pyrazolo[1,5-a]pyrimidine, or triazolo[4,3-b]pyridazine) without risking significant loss of target potency and kinase selectivity. Structure-activity relationship (SAR) studies demonstrate that the precise spatial arrangement of nitrogen atoms in the fused imidazo-pyridazine system dictates ATP-binding pocket complementarity and selectivity across the kinome [1]. Furthermore, the 6-aminomethyl substitution pattern is critical for downstream derivatization; analogs lacking this specific reactive handle (e.g., unsubstituted imidazo[1,2-b]pyridazine or 3-aryl substituted variants) exhibit divergent reactivity and cannot replicate the same synthetic pathways to advanced kinase inhibitors [2]. This scaffold-specific pharmacophore and synthetic handle justify the procurement of the exact 6-ylmethanamine building block over structurally similar but functionally distinct alternatives.

Imidazo[1,2-b]pyridazin-6-ylmethanamine: Quantitative Evidence for Differentiated Scientific Selection


Privileged Scaffold Validation: Imidazo[1,2-b]pyridazine Core Enables Clinically Validated Kinase Inhibition

The imidazo[1,2-b]pyridazine scaffold is classified as a privileged structure in medicinal chemistry, directly validated by its presence in the FDA-approved kinase inhibitor ponatinib. This contrasts with unvalidated or less-explored heterocyclic cores such as pyrazolo[1,5-a]pyrimidine or triazolo[4,3-b]pyridazine, which lack an equivalent clinically approved scaffold precedent [1]. The scaffold's privileged status reduces early-stage attrition risk in lead optimization campaigns compared to unproven cores.

Kinase Inhibition Medicinal Chemistry Drug Discovery

Fragment Growth Potential: 6-Aminomethyl Handle Enables Direct Derivatization to High-Potency Kinase Inhibitors

Imidazo[1,2-b]pyridazin-6-ylmethanamine serves as the critical fragment starting point for the development of nanomolar CDK12/13 covalent inhibitors. In a direct synthetic lineage, elaboration of the imidazo[1,2-b]pyridazine core bearing a 6-substituent yielded compound 24, which exhibited CDK12 IC50 = 15.5 nM and CDK13 IC50 = 12.2 nM, and suppressed TNBC cell proliferation with EC50 values of 5.0 nM (MDA-MB-231) and 6.0 nM (MDA-MB-468) [1]. This potency surpasses the reference covalent inhibitor THZ531. Alternative building blocks lacking the 6-aminomethyl reactive site cannot be efficiently converted to this potent chemotype without extensive synthetic redesign.

Fragment-Based Drug Discovery Kinase Inhibitor Synthesis SAR

Selective Kinase Targeting: Scaffold Enables DYRK1A Selectivity Over CLK Kinases

Optimization of imidazo[1,2-b]pyridazine fragment 1 led to compound 17, a potent cellular DYRK1A inhibitor with selectivity over much of the kinome. Subsequent rational design based on X-ray crystallography yielded compound 29, an imidazo[1,2-b]pyridazine derivative with improved kinase selectivity specifically over closely related CLK kinases [1]. This selectivity profile is scaffold-dependent; alternative heterocyclic cores such as pyrazolo[1,5-a]pyrimidine frequently exhibit broader kinase inhibition profiles, increasing the risk of off-target toxicity [2].

Kinase Selectivity DYRK1A Neurological Disorders

QSAR-Defined Structural Requirements for p38 MAP Kinase Antagonism

Hologram Quantitative Structure-Activity Relationship (HQSAR) modeling of imidazo[1,2-b]pyridazine derivatives as p38 MAP kinase antagonists identified specific atomic contributions essential for inhibitory activity. The model (q² = 0.522, r² = 0.703) revealed that hydrogen and nitrogen atoms in rings A and B, as well as the nitrogen atom in ring C and hydrogen in ring D, provide positive contributions to inhibitory effect [1]. Substitution at the 6-position with a methylamine group positions the molecule for optimal contribution to the pharmacophore, a feature absent in unsubstituted or 3-substituted imidazo[1,2-b]pyridazine analogs.

QSAR p38 MAP Kinase Anti-inflammatory

Broad Intellectual Property Coverage for Imidazo[1,2-b]pyridazine Kinase Inhibitors

The imidazo[1,2-b]pyridazine scaffold is extensively protected by foundational patents covering substituted derivatives as kinase inhibitors, including US20070093490 (PKC theta inhibition), WO2011015652A1/EP2462143B1 (c-Met modulators), and MX2009004700 (protein kinase inhibitors) [1][2][3]. In contrast, alternative scaffolds such as pyrazolo[1,5-a]pyrimidine have narrower patent estates with more restricted freedom to operate for downstream development. Procurement of the 6-ylmethanamine building block positions discovery programs to leverage this broad patent landscape while maintaining synthetic flexibility to design novel, patentable analogs.

Patent Landscape Freedom to Operate Kinase Inhibitors

Best Research and Industrial Application Scenarios for Imidazo[1,2-b]pyridazin-6-ylmethanamine


Lead Optimization of CDK12/13 Covalent Inhibitors for Triple-Negative Breast Cancer

Employ imidazo[1,2-b]pyridazin-6-ylmethanamine as the core fragment for synthesizing covalent inhibitors targeting CDK12/13. Direct elaboration of the 6-aminomethyl handle has yielded compounds with CDK12 IC50 = 15.5 nM and cellular EC50 = 5.0 nM against TNBC cell lines, demonstrating a validated synthetic route to sub-100 nM inhibitors [1].

Structure-Guided Design of Selective DYRK1A Inhibitors for CNS Disorders

Utilize the imidazo[1,2-b]pyridazine core to design selective DYRK1A inhibitors. X-ray crystallography of scaffold-derived compounds has enabled rational optimization of kinase selectivity, particularly over CLK kinases, making this scaffold suitable for CNS drug discovery programs where off-target kinase inhibition is a key safety concern [2].

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting the ATP-Binding Pocket

The low molecular weight (148.17 Da) and primary amine functional group of imidazo[1,2-b]pyridazin-6-ylmethanamine make it an ideal fragment for FBDD. The scaffold's privileged status and demonstrated ligand efficiency in kinase programs provide a strong starting point for fragment growing, merging, or linking strategies [3].

QSAR-Guided Optimization of p38 MAP Kinase Antagonists for Inflammatory Diseases

Apply HQSAR models (q² = 0.522, r² = 0.703) to rationally design p38 MAP kinase antagonists based on the imidazo[1,2-b]pyridazine scaffold. The 6-aminomethyl substitution contributes positively to inhibitory activity, enabling data-driven lead optimization for anti-inflammatory programs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-b]pyridazin-6-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.